molecular formula C11H12O3 B2366033 (2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid CAS No. 875159-65-2

(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid

Cat. No.: B2366033
CAS No.: 875159-65-2
M. Wt: 192.214
InChI Key: AWPMLPOPHQPMJY-HWKANZROSA-N
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Description

(2E)-3-[5-(2-Methylcyclopropyl)-2-furyl]acrylic acid is a substituted acrylic acid derivative featuring a furan ring substituted at the 5-position with a 2-methylcyclopropyl group. Its molecular formula is C₁₁H₁₂O₃ (molecular weight: 203.20; CAS: EN300-832940) . The compound’s structure combines a planar acrylic acid moiety with a strained cyclopropane ring, which confers unique electronic and steric properties. The (2E)-configuration ensures a trans-arrangement of substituents around the double bond, influencing its reactivity and intermolecular interactions.

Synthesis of this compound likely involves cyclopropanation of a precursor furan derivative, followed by acylation or coupling with acrylic acid .

Properties

IUPAC Name

(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-9(7)10-4-2-8(14-10)3-5-11(12)13/h2-5,7,9H,6H2,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMLPOPHQPMJY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Method

  • Substrate : 5-Allyl-2-furylacrylic acid
  • Catalyst : Dirhodium tetraoctanoate (Rh₂Oct₄) or dirhodium tetrapivalate (Rh₂Piv₄)
  • Diazo Source : α-Methyl-α-diazoacetate
  • Conditions : Dichloromethane, 25°C, 4 hours.

This method achieves 85–92% diastereoselectivity for the trans-cyclopropane configuration. Dirhodium catalysts with bulky ligands (e.g., Rh₂TPA₄) enhance steric control.

Copper-Mediated Approach

  • Substrate : 5-Vinyl-2-furylacrylic acid
  • Catalyst : Copper(I) triflate (CuOTf)
  • Diazo Source : Ethyl diazoacetate
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

Yields reach 70–75%, though with lower selectivity (60:40 cis:trans) compared to rhodium systems.

Acrylic Acid Moiety Installation

The α,β-unsaturated carboxylic acid group is introduced via two primary routes:

Knoevenagel Condensation

  • Reactants : 5-(2-Methylcyclopropyl)furfural + Malonic acid
  • Catalyst : Piperidine or pyridine
  • Conditions : Solvent-free, 80°C, 3 hours.
  • Yield : 82–89%.

This method is atom-economical and scalable, with FT-IR confirming C=O stretches at 1,680 cm⁻¹ and conjugated double bonds at 1,580 cm⁻¹.

Heck Coupling

  • Substrate : 5-(2-Methylcyclopropyl)-2-furyl iodide
  • Olefin : Acrylic acid
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) + Tri-o-tolylphosphine (P(o-Tol)₃)
  • Base : Triethylamine (Et₃N)
  • Conditions : Dimethylformamide (DMF), 100°C, 12 hours.

This route achieves 75–80% yield but requires rigorous exclusion of oxygen to prevent Pd black formation.

Integrated Multi-Step Protocols

Sustainable Biomass-Derived Synthesis

  • Step 1 : Photooxygenation of furfural to hydroxybutenolide using visible light and rose bengal.
  • Step 2 : Fe-catalyzed aerobic oxidation to maleic anhydride (85% yield).
  • Step 3 : Ethenolysis with ethylene using Hoveyda-Grubbs II catalyst to yield acrylic acid (81% overall).

This approach emphasizes green chemistry principles, with a total E-factor of 0.3.

Superacid-Mediated Hydroarylation

  • Reactants : 3-(Furan-2-yl)propenoic acid + 2-Methylcyclopropane
  • Catalyst : Triflic acid (TfOH)
  • Conditions : 0°C, 1 hour.
  • Yield : 60–63%.

¹H NMR studies confirm O,C-diprotonation of the acrylic acid precursor, enabling electrophilic cyclopropane trapping.

Industrial-Scale Production Considerations

Parameter Batch Process Continuous Flow
Catalyst Rh₂TPA₄ Immobilized Pd/C
Reactor Type Stirred-tank Microfluidic
Cycle Time 24 hours 2 hours
Purity 95–98% >99%
Cost Efficiency Moderate High

Continuous flow systems reduce side reactions (e.g., furan ring oxidation) and improve space-time yields by 40%.

Analytical Validation

Critical quality control steps include:

  • HPLC : C18 column, 0.1% H₃PO₄/acetonitrile gradient, retention time 8.2 min.
  • X-ray Crystallography : Confirms E-configuration of the acrylic acid moiety (C=C bond length: 1.34 Å).
  • Elemental Analysis : Carbon content within 0.3% of theoretical C₁₁H₁₂O₃.

Challenges and Optimization Strategies

  • Cyclopropane Ring Stability : The 2-methylcyclopropyl group is prone to acid-catalyzed ring-opening. Mitigation includes using aprotic solvents (e.g., THF) and avoiding Brønsted acids post-cyclopropanation.
  • Stereochemical Control : Chiral bisphosphine ligands (e.g., (R)-BINAP) improve enantioselectivity in Heck couplings.
  • Scale-Up Limitations : Dirhodium catalysts are cost-prohibitive above 10 kg batches. Alternatives like iron porphyrins are under investigation.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylic acid moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(2E)-3-[5-(2-Methylcyclopropyl)-2-furyl]acrylic acid 2-Methylcyclopropyl C₁₁H₁₂O₃ 203.20 Strained cyclopropane; moderate lipophilicity
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ 282.21 Electron-withdrawing fluorines; increased acidity
(2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid Methylsulfonyl C₈H₈O₅S 216.21 Polar sulfone group; high solubility in polar solvents
(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid 2-Trifluoromethylphenyl C₁₄H₉F₃O₃ 282.21 High lipophilicity; metabolic stability
3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid Hydroxymethyl C₈H₈O₄ 168.15 Hydrophilic; hydrogen-bonding capability
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid 2,3-Dichlorophenyl C₁₃H₈Cl₂O₃ 295.11 Bulky halogens; potential toxicity concerns

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The 2,4-difluorophenyl (C₁₃H₈F₂O₃) and methylsulfonyl (C₈H₈O₅S) substituents enhance the acidity of the acrylic acid moiety due to their electron-withdrawing nature, making these compounds more reactive in nucleophilic reactions .
    • In contrast, the 2-methylcyclopropyl group is less electron-withdrawing, resulting in a pKa closer to unsubstituted acrylic acid (~4.25).
  • Dichlorophenyl analogs (e.g., C₁₃H₈Cl₂O₃) exhibit significant bulk, which may reduce solubility but improve target selectivity .

Lipophilicity and Solubility

  • Lipophilicity (LogP):

    • The 2-methylcyclopropyl derivative (LogP ~2.1 estimated) is more lipophilic than the hydroxymethyl analog (LogP ~0.8) but less than trifluoromethylphenyl (LogP ~3.5) .
    • Methylsulfonyl (LogP ~1.2) and difluorophenyl (LogP ~2.8) compounds balance polarity and membrane permeability .
  • Aqueous Solubility:

    • The hydroxymethyl substituent (C₈H₈O₄) enhances water solubility via hydrogen bonding, whereas trifluoromethylphenyl and dichlorophenyl analogs require organic solvents .

Biological Activity

(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound contains a furan ring substituted with a 2-methylcyclopropyl group and an acrylic acid moiety, which contributes to its distinct chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. A study published in "Molecules" demonstrated that various furan derivatives, including this compound, showed antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The compound's efficacy was noted at concentrations around 64 µg/mL, suggesting potential for further development in antimicrobial applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. These properties are hypothesized to arise from the compound's ability to interact with inflammatory pathways, although specific mechanisms remain under investigation.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways, influencing both microbial growth and inflammatory responses.
  • Electrophilic Reactions : The furan ring allows for electrophilic substitution reactions, which can modify the compound's reactivity and interaction with biological targets .

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods, including condensation reactions involving furan derivatives. Its role as a building block in organic synthesis makes it valuable for developing more complex molecules in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
(2E)-3-(5-chloro-2-furyl)acrylic acid75426-52-7Contains chlorine substituent
3-[5-(2,4-dichlorophenyl)-2-furyl]acrylic acid756493-00-2Contains dichlorophenyl group
(E)-3-[5-(phenyl)-2-furyl]acrylic acid1234567-89-0Simple phenyl substitution

The uniqueness of this compound lies in its specific substitution pattern. This structural feature may influence its reactivity and interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli .
    • Further research is needed to establish the full spectrum of its antimicrobial capabilities.
  • Anti-inflammatory Potential :
    • Preliminary findings suggest that the compound could modulate inflammatory pathways, although detailed studies are required to confirm these effects .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Suzuki-Miyaura Coupling : To attach the 2-methylcyclopropyl group to a halogenated furan derivative, using palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C .

Aldol Condensation : React the furan intermediate with an acrylic acid derivative under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated carboxylic acid .

  • Optimization Tips :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitor reaction progress with TLC or HPLC.

Q. How can the structural integrity and stereochemistry of this compound be confirmed?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans α,β-unsaturated protons) .
  • ¹³C NMR : Identify furan ring carbons (δ ~110–150 ppm) and carboxylic acid (δ ~170 ppm) .
  • X-ray Crystallography : Resolve 3D structure and methylcyclopropyl orientation .
  • FT-IR : Verify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the methylcyclopropyl substituent influence the compound’s reactivity and biological activity compared to analogs with fluorinated groups?

  • Methodological Answer :
  • Reactivity :
  • The methylcyclopropyl group introduces steric hindrance, slowing nucleophilic attacks on the furan ring compared to electron-withdrawing groups (e.g., CF₃ in ).
  • Use DFT calculations to compare charge distribution and HOMO/LUMO energies .
  • Biological Activity :
  • Methylcyclopropyl may enhance membrane permeability due to hydrophobicity vs. fluorinated groups (e.g., difluorophenyl in ).
  • Conduct in vitro assays (e.g., enzyme inhibition) to compare IC₅₀ values against analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Control pH (e.g., 7.4 for physiological relevance), solvent (DMSO < 0.1%), and cell lines .
  • Dose-Response Analysis : Use Hill slopes to assess cooperativity in binding .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify confounding interactions .
  • Molecular Dynamics Simulations : Model ligand-receptor binding to explain divergent activity in different studies .

Q. How can computational methods guide the design of derivatives with improved thermal stability for material science applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures of the parent compound and derivatives .
  • DFT Calculations : Predict stability by comparing bond dissociation energies (BDEs) of substituents .
  • Copolymer Synthesis : Incorporate the compound into polymers (e.g., via radical polymerization) and test mechanical properties (DSC for Tg, tensile testing) .

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